(Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile
Description
(Z)-3-((3-Chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a 3-chloro-4-methoxyphenylamino group and a 4-chlorophenylsulfonyl moiety. The compound’s structural complexity necessitates advanced crystallographic methods like SHELX for accurate refinement .
Properties
IUPAC Name |
(Z)-3-(3-chloro-4-methoxyanilino)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3S/c1-23-16-7-4-12(8-15(16)18)20-10-14(9-19)24(21,22)13-5-2-11(17)3-6-13/h2-8,10,20H,1H3/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUEBJGHCJCFBPE-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-((3-chloro-4-methoxyphenyl)amino)-2-((4-chlorophenyl)sulfonyl)acrylonitrile , commonly referred to in literature by its structural formula, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
The compound's chemical structure is characterized by a complex arrangement of functional groups that contribute to its biological activity. The presence of the acrylonitrile moiety, along with chloro and methoxy substitutions on the phenyl rings, suggests a potential for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H14Cl2N2O2S |
| Molecular Weight | 365.26 g/mol |
| CAS Number | 874479-16-0 |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. For instance, compounds with similar structures demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL . This suggests that the compound may possess potent antimicrobial properties.
Anticancer Activity
The anticancer potential of related compounds has also been explored extensively. For example, derivatives based on similar frameworks exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 . The most active derivatives showed IC50 values of approximately 1.9 µg/mL and 2.3 µg/mL, respectively, indicating promising cytotoxic effects against these cancer cells.
Enzyme Inhibition
Additionally, compounds structurally related to this compound have been identified as inhibitors of critical enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). Reported IC50 values range from 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR inhibitors . This highlights the compound's potential as a therapeutic agent in treating bacterial infections and cancer.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of various substituted acrylonitriles against Staphylococcus species. The results indicated that compounds with strong electron-withdrawing groups exhibited enhanced antimicrobial activity compared to their counterparts .
- Anticancer Mechanisms : Another study focused on the mechanisms by which acrylonitrile derivatives induce apoptosis in cancer cells. The findings suggested that these compounds activate caspase pathways, leading to programmed cell death in tumor cells .
Comparison with Similar Compounds
Structural Analog: (Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
- Molecular Formula : C₁₉H₁₄ClN₅O₂S
- Key Features: Thiazol ring: Introduces a heterocyclic system, enhancing π-π stacking interactions. 3-Chloro-2-methylphenyl: Steric hindrance from the methyl group may reduce binding affinity compared to the target compound’s 3-chloro-4-methoxyphenyl group.
- Implications : The nitro-thiazol system may improve selectivity for enzymes like tyrosine kinases but reduce solubility due to hydrophobicity .
Structural Analog: (Z)-3-(3,4-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
- Molecular Formula: C₁₈H₁₇NO₃
- Key Features: Three methoxy groups: Electron-donating groups increase solubility and alter electronic distribution. Absence of sulfonyl/amino groups: Limits hydrogen-bonding capacity compared to the target compound.
- Implications: Higher solubility but weaker target interaction due to lack of sulfonyl and amino functionalities.
Structural Analog: (2Z)-2-(4-Chlorophenyl)-3-(4-methylphenyl)acrylonitrile
- Molecular Formula : C₁₆H₁₂ClN
- Key Features: 4-Methylphenyl: Electron-donating methyl group reduces polarity compared to the target’s sulfonyl group. Simpler structure: Lacks amino and sulfonyl moieties, resulting in lower molecular weight (253.73 g/mol vs. ~380 g/mol estimated for the target compound).
Data Table: Comparative Analysis
Research Findings and Implications
- Sulfonyl vs.
- Methoxy vs. Chloro Substituents: Methoxy groups (in C₁₈H₁₇NO₃) improve solubility but reduce electrophilicity, whereas chloro groups in the target compound balance electron effects for optimized reactivity .
- Steric and Electronic Effects: The 3-chloro-4-methoxyphenylamino group in the target compound provides a unique electronic profile, avoiding excessive steric bulk seen in 3-chloro-2-methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
